1-((3-Bromophenyl)thio)-3-methoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 3-bromothiophenol with 3-methoxypropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether bond. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and thioether groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one: This compound shares the bromophenylthio moiety but differs in the cyclopentanone structure.
4-Bromo-3-methoxyphenylthioacetone: Similar in having a bromophenylthio group, but with a different ketone structure.
Uniqueness: 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxypropanone and bromophenylthio moieties allows for diverse chemical transformations and applications.
Properties
Molecular Formula |
C10H11BrO2S |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(3-bromophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11BrO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3 |
InChI Key |
NFDIEWNNZYYVMO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.